2,4-Dinitrobenzonitrile

Description

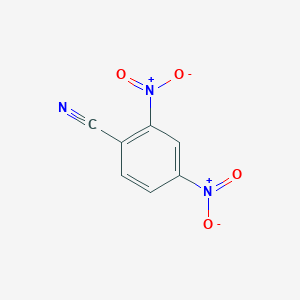

Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUDEOWPXBMDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339144 | |

| Record name | 2,4-Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4110-33-2 | |

| Record name | 2,4-Dinitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4110-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dinitrobenzonitrile: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-Dinitrobenzonitrile, a versatile nitroaromatic compound. We will delve into its core chemical properties, structural features, spectroscopic profile, and reactivity. Furthermore, this guide will explore its applications as a valuable intermediate in organic synthesis, with a particular focus on its relevance to the development of novel pharmaceutical agents.

Molecular Structure and Chemical Identity

This compound is a benzene ring substituted with a nitrile group (-CN) at position 1, and two nitro groups (-NO₂) at positions 2 and 4.[1] Its systematic IUPAC name is this compound.[1] The presence of the strongly electron-withdrawing nitro and nitrile groups profoundly influences the electronic nature of the aromatic ring, rendering it highly electron-deficient. This electronic characteristic is the cornerstone of its reactivity.

Structural Representation:

Caption: 2D structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4110-33-2[1] |

| Molecular Formula | C₇H₃N₃O₄[1] |

| Molecular Weight | 193.12 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1[O-])[O-])C#N[1] |

| InChI | InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H[1] |

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 100-103 °C.[2] It is important to note that like many nitroaromatic compounds, it should be handled with care due to potential explosive tendencies.

| Property | Value |

| Melting Point | 100-103 °C[2] |

| Appearance | Solid |

| Storage Temperature | 2-8 °C[2] |

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A weak band around 2200 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.[3] The presence of the nitro groups gives rise to strong asymmetric and symmetric stretching vibrations. Aromatic nitro compounds typically show an asymmetric stretching band in the range of 1625–1540 cm⁻¹ and a symmetric stretching band between 1400–1360 cm⁻¹. The spectrum will also display bands corresponding to aromatic C-H and C=C stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the strong electron-withdrawing effects of the nitro and nitrile groups, these protons will be deshielded and appear at high chemical shifts (downfield). The splitting pattern will be consistent with a 1,2,4-trisubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments. The carbon atom of the nitrile group will appear in a characteristic region for nitriles. The aromatic carbons will have chemical shifts influenced by the attached electron-withdrawing groups, with the carbons bearing the nitro groups being significantly deshielded.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the nitro and nitrile groups. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO, NO₂, and other small neutral molecules.

Reactivity and Mechanism

The key to the synthetic utility of this compound lies in its high reactivity towards nucleophiles via nucleophilic aromatic substitution (SNAr) . The two electron-withdrawing nitro groups, positioned ortho and para to the nitrile group, strongly activate the aromatic ring for nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution:

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

-

Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a leaving group. In the case of this compound, while the nitrile group is not a typical leaving group, the highly activated ring can undergo substitution at other positions if a suitable leaving group is present in a related derivative. The nitrile group itself can also participate in reactions, for example, with hydroxylamine to form N'-hydroxy-2,4-dinitrobenzimidamide.[4]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Synthesis of this compound

A common laboratory synthesis of this compound involves the dehydration of 2,4-dinitrobenzoic acid.

Detailed Experimental Protocol: Synthesis from 2,4-Dinitrobenzoic Acid

This protocol is based on established methods.[3][5]

Materials:

-

2,4-Dinitrobenzoic acid

-

Benzenesulfonamide

-

Methylene chloride

-

Dilute Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Nitrogen gas supply

-

Heating oil bath

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, combine 21.2 grams (0.1 mole) of 2,4-dinitrobenzoic acid and 32.0 grams (0.21 mole) of benzenesulfonamide.[3]

-

Heating: Heat the mixture in an oil bath with stirring. Maintain the temperature at 205-210 °C for 1 hour, then increase the temperature to 225 °C for an additional hour.[3]

-

Cooling: After the heating is complete, allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.[3]

-

Extraction: Shake the residue with methylene chloride and a dilute NaOH solution. Separate the methylene chloride layer and wash it with water.[3]

-

Isolation: Remove the methylene chloride by distillation. This will yield the crude product.[3]

-

Purification: Recrystallize the crude product from ethanol to obtain purified this compound.[3] An alternative purification method involves chromatography on alumina using tetrahydrofuran as the solvent.[5]

Expected Yield: The reported yield for the recrystallized product is around 31%, with a melting point of 100-102 °C.[3] The chromatographic purification method has a reported yield of 56%.[5]

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly for the preparation of more complex aromatic derivatives.[4] Its utility extends to the synthesis of intermediates for agrochemicals and pharmaceuticals.[2][4]

While direct, large-scale applications in the synthesis of commercial drugs are not widely documented in public literature, the structural motifs present in this compound are found in various bioactive molecules.[4] The dinitrophenyl moiety can be a key component, and the versatile nitrile group can be transformed into other functional groups such as amines, amides, or carboxylic acids, which are prevalent in drug structures.[4] For instance, the reduction of the nitro groups can lead to diaminobenzonitrile derivatives, which are important intermediates for the synthesis of heterocyclic compounds with potential biological activity.[4]

The related compound, 3,5-Dinitrobenzonitrile, is noted for its extensive applications as a pharmaceutical intermediate in the synthesis of heterocyclic compounds, which are common in many active pharmaceutical ingredients (APIs).[6] This highlights the general importance of dinitrobenzonitrile isomers in drug discovery and development.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

-

Flammable Solid: It is a flammable solid.[1]

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]

Recommended Handling Procedures:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is 2-8 °C.[2]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

This compound is a highly reactive and synthetically versatile compound. Its electron-deficient aromatic ring, activated by two nitro groups, makes it an excellent substrate for nucleophilic aromatic substitution reactions. This reactivity, coupled with the transformable nature of the nitrile group, establishes this compound as a valuable intermediate in organic synthesis with potential applications in the development of new pharmaceutical and agrochemical agents. Proper understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and responsible use in a research and development setting.

References

-

PrepChem. (n.d.). Synthesis of a. This compound. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,4-diaminobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US12128033B2 - Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine.

-

Organic Syntheses. (n.d.). 2,4-dinitrobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac.

-

International Journal of Science and Research (IJSR). (n.d.). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]

-

Patil PS. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). Preparation of 1-Chloro-2,4 - Dinitrobenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Dinitrobenzonitrile: Synthesis, Applications, and Properties of a Key Pharmaceutical Intermediate. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

-

Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR functional groups assignments associated with the samples (i) 2NBA.... Retrieved from [Link]

- Google Patents. (n.d.). US8052993B2 - 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine).

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2023, April 20). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Retrieved from [Link]

-

YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

Unknown. (n.d.). 13C-NMR. Retrieved from

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Wiley Online Library. (2000, May 18). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from

Sources

An In-Depth Technical Guide to 2,4-Dinitrobenzonitrile (CAS: 4110-33-2)

Executive Summary

This guide provides a comprehensive technical overview of 2,4-Dinitrobenzonitrile (CAS No. 4110-33-2), a highly reactive nitroaromatic compound pivotal in advanced organic synthesis. Due to the strong electron-withdrawing properties imparted by two nitro groups on the benzonitrile framework, it serves as a potent electrophile, particularly in nucleophilic aromatic substitution (SNAr) reactions.[1] While its reactivity is valuable for constructing complex molecular architectures in pharmaceutical and materials science research, it also presents significant safety challenges. This document details its physicochemical properties, reactivity profile, and critical safety protocols. The core of this guide is a self-validating system of protocols for handling, use, and disposal, designed to ensure the safety of researchers and the integrity of experimental outcomes.

Chemical Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are the foundation of its safe and effective use in any experimental context. This compound is a solid at room temperature.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4110-33-2 | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-Cyano-2,4-dinitrobenzene, 2,4-Dinitro-benzonitrile | [1][3] |

| Molecular Formula | C₇H₃N₃O₄ | [1][3][4] |

| Molecular Weight | 193.12 g/mol | [3][4] |

| Appearance | Solid | [1] |

| Melting Point | 100-103 °C | [1][5] |

| Boiling Point | 395.1 °C at 760 mmHg | [1] |

| Density | 1.55 g/cm³ | [1] |

Synthesis and Reactivity Profile

Synthesis Overview

This compound is typically synthesized via methods that install the nitrile group onto a pre-existing dinitroaromatic ring. A common laboratory-scale preparation involves the dehydration of the corresponding aldoxime, specifically (E)-2,4-dinitrobenzaldehyde O-aryloximes.[5] Another established method is the reaction of 2,4-dinitrobenzoic acid with benzenesulfonamide at elevated temperatures.[6][7] The choice of synthetic route is dictated by precursor availability, scale, and desired purity.

Reactivity and Mechanistic Insights

The compound's utility stems from the potent electrophilicity of its aromatic ring. The nitro groups at the C2 (ortho) and C4 (para) positions to the nitrile group powerfully withdraw electron density by resonance and induction. This activation renders the ring highly susceptible to attack by nucleophiles, facilitating SNAr reactions.

This reactivity makes it a valuable intermediate for synthesizing more complex molecules, such as N′-hydroxy-2,4-dinitrobenzimidamide.[5] However, like many nitroaromatic compounds, it possesses potential explosive tendencies and can react violently with strong oxidizing agents and bases.[1][8] This dual nature of high utility and significant hazard necessitates the stringent safety protocols detailed in the following sections.

Comprehensive Safety and Hazard Profile

The handling of this compound demands a rigorous adherence to safety protocols due to its multifaceted hazard profile. It is classified as a flammable solid that is harmful or fatal if swallowed or inhaled, and particularly dangerous upon skin contact.[3]

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a clear summary of the intrinsic hazards.

| Hazard Class | GHS Code | Description | Source(s) |

| Flammable Solids | H228 | Flammable solid | [3] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | H310 | Fatal in contact with skin | |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | |

| Skin Sensitization | H317 | May cause an allergic skin reaction | |

| Serious Eye Damage | H318 | Causes serious eye damage | |

| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects |

Toxicological Summary

The primary routes of exposure are inhalation, ingestion, and dermal contact. The dermal toxicity is exceptionally high, with a "Fatal in contact with skin" classification, making impervious gloves and clothing mandatory. Acute oral exposure can lead to systemic toxicity.[3] It is a severe eye irritant, capable of causing serious damage, and can also cause skin irritation and allergic reactions upon repeated exposure.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical.

-

Engineering Controls : All manipulations of this compound must be performed within a certified chemical fume hood to control dust and vapor.

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear chemically resistant, impervious gloves (e.g., nitrile or neoprene). Given the high dermal toxicity, consider double-gloving.

-

Eye/Face Protection : Chemical safety goggles and a face shield are required.[9]

-

Skin and Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemically impervious apron or suit is recommended.[9]

-

Respiratory Protection : If there is a risk of dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

-

First Aid and Emergency Response

Immediate and correct first aid is crucial in the event of an exposure.

-

In case of Skin Contact : This is a medical emergency. Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call a physician immediately.

-

In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

If Inhaled : Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[9]

Experimental Workflow: Safe Handling Protocol

The following protocol outlines a self-validating workflow for using this compound in a typical laboratory reaction. The causality for each step is rooted in the compound's specific hazards.

Step-by-Step Methodology

-

Pre-Operation Safety Check : Verify the certification and proper function of the chemical fume hood. Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher. Ensure an appropriate spill kit is on hand.

-

Don PPE : Don all required PPE as specified in Section 4.3. This is a non-negotiable first step to mitigate exposure risk.

-

Prepare Workspace : Clean the fume hood work surface. All equipment should be assembled and checked for defects prior to introducing the reagent.

-

Reagent Handling :

-

Weigh the solid reagent within the fume hood to contain any dust.

-

Add the solid to the reaction vessel using a powder funnel to minimize dust generation.

-

If making a solution, add the solid to the solvent slowly to control any potential exotherm.

-

-

Reaction Monitoring : Monitor the reaction from behind the fume hood sash. Be prepared for any unexpected changes in temperature or pressure.

-

Quenching and Workup : Plan the quenching procedure carefully. If quenching with a nucleophilic or basic solution, add the quenchant slowly and under cooling to control the reaction rate and heat generation.

-

Decontamination : Thoroughly decontaminate all glassware and equipment that came into contact with this compound. Wash all exposed skin areas thoroughly after completing the work, even if no direct contact is suspected.

Workflow Visualization

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. This compound | C7H3N3O4 | CID 554082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemicalbook.com]

- 5. 2 4-DINITROBENZONITRILE 97 | 4110-33-2 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

IUPAC name for 2,4-Dinitrobenzonitrile

An In-Depth Technical Guide to 2,4-Dinitrobenzonitrile: Synthesis, Characterization, and Reactivity

Abstract

This compound is a pivotal intermediate in modern organic synthesis, valued for its unique reactivity imparted by the presence of a nitrile moiety and two strongly electron-withdrawing nitro groups. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail established synthetic protocols with mechanistic insights, provide a framework for its spectroscopic characterization, and delve into its core reactivity, particularly its susceptibility to nucleophilic aromatic substitution. The applications of this versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials will be discussed, underpinned by authoritative references and practical, field-proven insights.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of any scientific investigation. This compound is systematically named according to IUPAC nomenclature, and its identity is further confirmed by its unique CAS registry number.[1]

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 4110-33-2 | [1][2] |

| Molecular Formula | C₇H₃N₃O₄ | [2][3] |

| Molecular Weight | 193.12 g/mol | [2][4] |

| Canonical SMILES | C1=CC(=C(C=C1[O-])[O-])C#N | [1][2] |

| InChIKey | KCUDEOWPXBMDJE-UHFFFAOYSA-N | [1] |

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a yellow crystalline solid at room temperature.[5]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Yellow crystalline solid | [5] |

| Melting Point | 100-103 °C | [2][6] |

| Boiling Point | 395.1 °C at 760 mmHg | [2] |

| Density | ~1.55 g/cm³ | [2][5] |

| Flash Point | 55 °F (12.8 °C) | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A well-documented and reliable method involves the dehydration of the corresponding carboxylic acid.

Method 1: Dehydration of 2,4-Dinitrobenzoic Acid

This classical approach utilizes the conversion of a carboxylic acid to a nitrile. The reaction of 2,4-dinitrobenzoic acid with benzenesulfonamide at high temperatures provides this compound.[7][8] The causality behind this transformation lies in the formation of an intermediate mixed anhydride which is then dehydrated and rearranged to form the stable nitrile functional group.

-

Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle with an oil bath, and a condenser under a nitrogen atmosphere.

-

Reagent Charging: To the flask, add 2,4-dinitrobenzoic acid (21.2 g, 0.1 mol) and benzenesulfonamide (32.0 g, 0.21 mol).

-

Heating Profile:

-

Stir the mixture and heat in the oil bath to 205-210 °C for 1 hour.

-

Increase the temperature to 225 °C and maintain for an additional hour.

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature under nitrogen.

-

Add methylene chloride and a dilute aqueous solution of sodium hydroxide (NaOH) to the residue.

-

Shake the mixture in a separatory funnel. The product will partition into the organic layer.

-

Separate the methylene chloride layer and wash it with water.

-

-

Isolation and Purification:

-

Remove the methylene chloride solvent by rotary evaporation.

-

The resulting crude material (melting at 88-92 °C) can be further purified by recrystallization from ethanol to yield the final product with a melting point of 100-102 °C.[8] A yield of approximately 31% can be expected from this procedure.[8] An alternative purification via chromatography on alumina using tetrahydrofuran as the solvent has also been reported, yielding 56%.[7]

-

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Post-synthesis, the structural integrity of this compound must be rigorously confirmed. A combination of spectroscopic techniques provides a self-validating system for characterization.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Features | Expected Values / Observations | Source(s) |

| IR Spectroscopy | Nitrile (C≡N) stretch | Weak band at ~2200 cm⁻¹ | [8] |

| Nitro (NO₂) asymmetric stretch | ~1520 cm⁻¹ | [5] | |

| Nitro (NO₂) symmetric stretch | ~1350 cm⁻¹ | [5] | |

| ¹H NMR Spectroscopy | Aromatic Protons | Signals in the range of δ 8.5–9.0 ppm | [5] |

| ¹³C NMR Spectroscopy | Nitrile Carbon (C≡N) | ~115 ppm | [5] |

| Carbons attached to NO₂ | Deshielded signals (~150 ppm) | [5] | |

| Mass Spectrometry | Exact Mass | 193.01235559 Da | [2] |

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. The presence of a weak but sharp absorption band around 2200 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[8] Strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ correspond to the asymmetric and symmetric stretches of the nitro (NO₂) groups, respectively.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy reveals the electronic environment of the aromatic protons. Due to the powerful deshielding effect of the adjacent nitro and nitrile groups, the three protons on the aromatic ring are expected to resonate at very low field, typically between 8.5 and 9.0 ppm.[5] ¹³C NMR will show a characteristic signal for the nitrile carbon around 115 ppm and highly deshielded signals for the carbons bonded to the nitro groups.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula by providing an exact mass measurement. The molecular ion peak ([M]⁺) should correspond to the calculated exact mass of C₇H₃N₃O₄ (193.01235559 Da).[2]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electron-withdrawing nature of its two nitro substituents. These groups render the aromatic ring electron-deficient and thus highly activated towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

This is the cornerstone of this compound's utility in synthesis. The nitro groups, particularly the one at the ortho position (C2) and para position (C4) relative to a leaving group (if one were present), can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. While the nitrile group itself is not a leaving group, the entire molecule is an excellent substrate for reactions where another leaving group is present on a similar dinitrophenyl system (e.g., 1-chloro-2,4-dinitrobenzene).[9][10] The principles of SₙAr are directly applicable to understanding the high reactivity of the 2,4-dinitrophenyl system.

The generally accepted mechanism proceeds via two steps:

-

Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (hypothetically, if Cl were at C1 instead of CN), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group departs, restoring the aromaticity of the ring. The rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the specific nucleophile, leaving group, and solvent.[9]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Applications in Research and Drug Development

The unique reactivity profile of this compound makes it a valuable precursor in various fields.

-

Pharmaceutical Synthesis: As a functionalized nitroaromatic compound, it serves as a starting material for synthesizing complex heterocyclic compounds, which are common scaffolds in active pharmaceutical ingredients (APIs).[11][12] The nitro groups can be readily reduced to amines, providing access to diamino derivatives that are key precursors for a different class of molecules.[5]

-

Agrochemicals and Dyes: The 2,4-dinitrophenyl moiety is a known structural component in certain agrochemicals and dyes. This compound serves as a convenient building block for introducing this functional unit.[11]

-

Organic Synthesis Intermediate: It is used to synthesize other valuable reagents. For example, it can be used to prepare N′-hydroxy-2,4-dinitrobenzimidamide.[6] Its participation in cross-coupling reactions is also noted as essential for constructing new carbon-carbon bonds.[11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

-

GHS Hazards: It is classified as a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled.[1][13]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Caution: Nitroaromatic compounds, in general, should be treated as potentially explosive, especially when heated or subjected to shock.[2]

References

-

This compound. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

-

Synthesis of this compound. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Synthesis of a. This compound. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

This compound (C7H3N3O4). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

-

Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. (2013, July 4). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

The Crucial Role of 3,5-Dinitrobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

-

Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. (2025, December 5). ResearchGate. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | C7H3N3O4 | CID 554082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. PubChemLite - this compound (C7H3N3O4) [pubchemlite.lcsb.uni.lu]

- 4. This compound [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 2 4-DINITROBENZONITRILE 97 | 4110-33-2 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound [myskinrecipes.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound [oakwoodchemical.com]

Molecular weight and formula of 2,4-Dinitrobenzonitrile

An In-Depth Technical Guide to 2,4-Dinitrobenzonitrile: Properties, Synthesis, and Reactivity for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound (DNBC), a pivotal chemical intermediate in advanced organic synthesis. We will delve into its core molecular and physical properties, spectroscopic signature, and established synthetic protocols. The primary focus is a detailed exploration of its chemical reactivity, grounded in the powerful electron-withdrawing effects of its nitro and nitrile functionalities. This inherent reactivity makes DNBC a valuable building block for nucleophilic aromatic substitution reactions and a precursor for complex molecular architectures, particularly in the fields of pharmaceutical development, agrochemicals, and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is a distinct organic compound whose identity and behavior are defined by the data summarized below.

Identifiers

For unambiguous identification in literature, patents, and chemical databases, the following identifiers are used:

Structural Representation

The arrangement of the functional groups on the benzene ring is critical to the molecule's reactivity. The two nitro groups at positions 2 and 4, along with the nitrile group at position 1, create a highly electron-deficient aromatic system.

Caption: Chemical structure of this compound (C₇H₃N₃O₄).

Physical Properties

The physical state and solubility are crucial for designing experimental conditions.

| Property | Value | Source(s) |

| Appearance | Solid at room temperature | [1] |

| Melting Point | 100-103 °C (lit.) | [1][4][5] |

| Boiling Point | 395.1 °C at 760 mmHg | [1] |

| Density | 1.55 g/cm³ | [1] |

| Exact Mass | 193.01235559 Da | [1] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The key spectral features are direct consequences of its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. An analysis of the spectrum reveals characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Source(s) |

| ~2200 | Nitrile (C≡N) | Stretching (weak) | [6] |

| ~1516 | Aromatic Nitro (Ar-NO₂) | Asymmetric Stretching | [7] |

| ~1329 | Aromatic Nitro (Ar-NO₂) | Symmetric Stretching | [7] |

| ~3090 | Aromatic (Ar-H) | C-H Stretching | [7] |

| ~1620 | Aromatic (C=C) | C=C Stretching | [7] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺) : A peak at m/z 193 corresponding to the molecular weight is expected.

-

Exact Mass : High-resolution mass spectrometry should yield a mass of 193.01235559, consistent with the formula C₇H₃N₃O₄.[1]

-

Key Fragments : In GC-MS analysis, major fragment peaks are observed at m/z values of 74, 50, and 99.[2]

Synthesis of this compound

The synthesis of this compound is well-documented, with several routes available. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Featured Synthesis: Dehydration of 2,4-Dinitrobenzoic Acid

A reliable and frequently cited method involves the dehydration of 2,4-dinitrobenzoic acid using benzenesulfonamide.[6][8]

Causality of Experimental Choice: This reaction proceeds because heating a carboxylic acid with a sulfonamide provides an effective pathway to the corresponding nitrile. The benzenesulfonamide acts as a dehydrating agent and facilitates the conversion of the carboxylic acid group into the nitrile functionality under thermal conditions.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Adapted from Oxley, Partridge, Robson and Short, J. Chem. Soc., 1946, 763.[6][8]

-

Reaction Setup : In a suitable reaction vessel, combine 21.2 grams (0.1 mole) of 2,4-dinitrobenzoic acid with 32.0 grams (0.21 mole) of benzenesulfonamide.[6]

-

Heating : Place the vessel in an oil bath and stir the mixture. Heat the reaction at 205-210°C for 1 hour, then increase the temperature to 225°C for an additional hour.[6]

-

Cooling : After the heating is complete, allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.[6]

-

Extraction : Shake the resulting residue with methylene chloride and a dilute sodium hydroxide (NaOH) solution. Separate the methylene chloride layer and wash it with water.[6]

-

Isolation : Remove the methylene chloride solvent by distillation to yield the crude product.[6]

-

Purification : Recrystallize the crude material from ethanol to obtain purified this compound with a melting point of 100-102°C.[6] The reported yield for this procedure is approximately 31-56%.[6][8]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems directly from its electronic structure. The presence of three potent electron-withdrawing groups (two -NO₂ and one -CN) renders the aromatic ring highly electron-deficient.

Principle of Activation: Nucleophilic Aromatic Substitution (SNAr)

This electron deficiency is the cornerstone of the molecule's reactivity. It strongly deactivates the ring towards electrophilic attack but powerfully activates it for Nucleophilic Aromatic Substitution (SNAr) .[1][9] This is because the electron-withdrawing groups can effectively stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. This stabilization lowers the activation energy of the reaction, making the substitution kinetically favorable.

While DNBC itself can undergo reactions, the principle is best illustrated with the closely related and widely studied substrate, 1-chloro-2,4-dinitrobenzene, where the chloride acts as an excellent leaving group.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

This high reactivity makes the dinitrophenyl scaffold an essential tool in pharmaceutical synthesis for constructing complex molecules by introducing various nucleophilic moieties.[10]

Applications in Synthesis

-

Building Block : Due to its susceptibility to nucleophilic attack, DNBC and its derivatives serve as intermediates for producing a wide range of compounds, including those used in dyes, pigments, and agrochemicals.[4]

-

Pharmaceutical Intermediates : The dinitrobenzonitrile core is a precursor for synthesizing heterocyclic compounds, which are common structural motifs in many active pharmaceutical ingredients (APIs).[10]

-

Cross-Coupling Reactions : Its properties make it a suitable substrate for various cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds in drug discovery.[4]

Safety, Handling, and Storage

As a highly functionalized and reactive chemical, this compound must be handled with appropriate caution.

-

General Hazards : The compound is classified as a flammable solid and is harmful if swallowed, inhaled, or in contact with skin.[2]

-

Explosive Potential : Like many nitroaromatic compounds, caution is advised due to potential explosive tendencies, especially under heat or shock.[1]

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage : Store in a cool, dry place, typically recommended at 2-8°C.[4]

| Hazard Statement | GHS Code | Classification |

| Flammable solid | H228 | Danger |

| Harmful if swallowed | H302 | Warning |

| Harmful in contact with skin | H312 | Warning |

| Harmful if inhaled | H332 | Warning |

| Data from PubChem.[2] |

References

-

This compound. LookChem. [Link]

-

Synthesis of this compound. PrepChem.com. [Link]

-

Synthesis of a. This compound. PrepChem.com. [Link]

-

This compound | C7H3N3O4 | CID 554082. PubChem. [Link]

-

This compound (C7H3N3O4). PubChemLite. [Link]

-

This compound. CHEMICAL POINT. [Link]

-

This compound. MySkinRecipes. [Link]

-

Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Link]

-

The Crucial Role of 3,5-Dinitrobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. ResearchGate. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C7H3N3O4 | CID 554082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H3N3O4) [pubchemlite.lcsb.uni.lu]

- 4. This compound [myskinrecipes.com]

- 5. 2 4-DINITROBENZONITRILE 97 | 4110-33-2 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Solubility of 2,4-Dinitrobenzonitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-dinitrobenzonitrile, a key intermediate in various synthetic pathways. Recognizing the critical role of solubility in process development, formulation, and biological studies, this document offers a detailed exploration of the theoretical and practical aspects of its dissolution in common organic solvents. While quantitative experimental data is not widely available in public literature, this guide leverages established principles of physical organic chemistry and analytical science to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the solubility behavior of this compound. The guide includes a theoretical assessment of solubility based on molecular structure, a detailed experimental protocol for determining solubility, a validated analytical methodology for quantification, and a discussion of the implications of its solubility profile in research and development.

Introduction to this compound: A Molecule of Synthetic Importance

This compound is a crystalline solid with the molecular formula C₇H₃N₃O₄.[1] Its structure, featuring a benzene ring substituted with two electron-withdrawing nitro groups and a nitrile group, makes it a highly reactive and versatile intermediate in organic synthesis.[1][2] The presence of these functional groups significantly influences its physicochemical properties, including its melting point of 100-103°C and its overall polarity, which are key determinants of its solubility.[1]

This compound serves as a precursor in the synthesis of a variety of more complex molecules, including dyes, agrochemicals, and potentially, pharmacologically active compounds.[3][4] The nitro groups can be readily reduced to amino groups, opening pathways to a diverse range of derivatives.[4] Given its utility, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and for its potential formulation in various applications.

Theoretical Framework for Predicting the Solubility of this compound

In the absence of extensive empirical solubility data for this compound, a theoretical approach based on its molecular structure and the principle of "like dissolves like" provides valuable predictive insights. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

2.1. Molecular Polarity and Functional Group Contributions

This compound is a moderately polar molecule. The two nitro groups (-NO₂) and the nitrile group (-CN) are highly polar and capable of participating in dipole-dipole interactions and acting as hydrogen bond acceptors. The benzene ring, while generally nonpolar, has its electron density significantly reduced by the strong electron-withdrawing effects of the substituents.

This molecular architecture suggests that this compound will exhibit preferential solubility in polar aprotic and some polar protic solvents that can effectively solvate the polar functional groups.

2.2. Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP).[5][6][7] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Arising from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

Therefore, solvents with a balanced HSP profile, particularly those with moderate to high polarity and hydrogen bonding capability, are predicted to be good solvents for this compound.

Predicted Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents like acetone , acetonitrile , and tetrahydrofuran (THF) . These solvents have strong dipole moments and can effectively solvate the polar nitro and nitrile groups. The synthesis of a related compound, 2,4-dinitroaniline, showed high solubility in acetone and acetonitrile.[8]

-

Moderate to Good Solubility: Expected in polar protic solvents like ethanol and methanol . The ability of these solvents to act as hydrogen bond donors can interact favorably with the nitrogen and oxygen atoms of the nitro and nitrile groups. The fact that this compound can be recrystallized from ethanol supports this prediction.[6] For comparison, 1,4-dinitrobenzene is soluble in ethanol (1g in 300ml).

-

Moderate Solubility: Expected in chlorinated solvents like chloroform and dichloromethane . These solvents have some polarity and can engage in dipole-dipole interactions.

-

Low to Poor Solubility: Expected in nonpolar solvents like toluene and hexane . The lack of strong intermolecular interactions between the nonpolar solvent and the polar solute will hinder dissolution. The solubility of 2,4-dinitroaniline was found to be lowest in toluene.[8]

The following diagram illustrates the logical relationship for predicting solubility based on solvent properties.

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The equilibrium solubility method is a reliable and widely used technique.

3.1. Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/L, mol/L).

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Workflow for equilibrium solubility determination.

Analytical Methodology for Quantification

Accurate quantification of this compound in solution is essential for solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique due to its sensitivity, specificity, and the presence of strong chromophores in the analyte.

4.1. Recommended HPLC Method

Based on established methods for similar nitroaromatic and benzonitrile compounds, the following HPLC parameters are recommended for the analysis of this compound.

| Parameter | Recommended Condition | Rationale |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | A common and effective mobile phase for reversed-phase chromatography. The ratio can be optimized for desired retention time. |

| Buffer | 0.1% Formic Acid or Phosphoric Acid in the aqueous phase | Improves peak shape and reproducibility.[5] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

| Detection | UV at 254 nm or 210 nm | Nitroaromatic compounds exhibit strong absorbance in the UV region. 210 nm provides general aromatic absorbance, while 254 nm is often used for nitroaromatics.[9] |

| Column Temp. | 25-30 °C | To ensure reproducible retention times. |

4.2. UV-Vis Spectrophotometry as an Alternative

For simpler and more rapid quantification, UV-Vis spectrophotometry can be employed, provided that the solvent used for the solubility study has a suitable UV cutoff and does not interfere with the absorbance of this compound. The absorbance maximum (λmax) of this compound in a given solvent would first need to be determined by scanning a dilute solution across the UV-Vis spectrum. A calibration curve of absorbance versus concentration at λmax would then be constructed for quantification. Nitroaromatic compounds generally exhibit strong UV absorbance.[10][11]

Implications for Researchers and Drug Development Professionals

A comprehensive understanding of the solubility of this compound has significant practical implications:

-

Synthetic Chemistry: Knowledge of solubility is crucial for selecting appropriate solvents for reactions involving this compound, as well as for its purification through crystallization. The choice of solvent can directly impact reaction rates, yields, and impurity profiles.

-

Process Development: In a scale-up scenario, solubility data is essential for designing efficient and safe processes, including dissolution, filtration, and drying steps.

-

Drug Discovery and Development: While this compound itself is not a therapeutic agent, it serves as a building block for more complex molecules that may have pharmacological activity.[4] Understanding the solubility of such intermediates is vital for their efficient synthesis and purification. For any potential drug candidate derived from this scaffold, solubility is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. The principles of formulation for poorly soluble drugs would be highly relevant for any such derivatives.[12][13][14]

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While direct quantitative data remains scarce, a robust theoretical framework based on its molecular structure and established principles of solubility has been presented to guide researchers in solvent selection. Furthermore, this guide offers a detailed, field-proven experimental protocol for the accurate determination of its solubility and a validated analytical methodology for its quantification. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding the use of this compound in their synthetic and developmental workflows, ultimately facilitating more efficient and successful research outcomes.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

PrepChem. (n.d.). Synthesis of a. This compound. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitrotoluene. Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Palmer, D. S., et al. (2020). Predicting solubility limits of organic solutes for a wide range of solvents and temperatures using machine learning and thermodynamics. AIChE Journal, 66(11), e17004.

- Chen, J., et al. (2018). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 122, 137-145.

-

Wikipedia. (n.d.). 1,3-Dinitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dinitrobenzene. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

-

Zhang, L., et al. (2021). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. Retrieved from [Link]

- Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

-

Tyagi, A., et al. (2022). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b) UV-vis absorption spectra of 4-NP and excitation and emission spectra of the ZELMO phosphor dispersed in deionized water. ResearchGate. Retrieved from [Link]

-

IUPUI ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Chaulk, S. G., et al. (2009). 2,4-Dinitrobenzaldehyde hydrazone. Acta Crystallographica Section E: Structure Reports Online, 65(1), o159.

-

Patsnap. (2024). What is 2,4-Dinitrochlorobenzene used for?. Retrieved from [Link]

- Al-Otaibi, J. S., et al. (2022). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Molecules, 27(3), 913.

- Reid, B. L., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytical Chemistry, 93(4), 2293–2300.

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

Tyagi, A., et al. (2022). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b) UV-vis absorption spectra of 4-NP and excitation and emission spectra of the ZELMO phosphor dispersed in deionized water. ResearchGate. Retrieved from [Link]

- Hopkins, A. L., et al. (2014). The role of ligand efficiency in drug discovery. Nature Reviews Drug Discovery, 13(2), 105–121.

- Momin, R. A., et al. (2021). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Molecules, 26(11), 3235.

- de la Torre, B. G., & Albericio, F. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(22), 5369.

Sources

- 1. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. d-nb.info [d-nb.info]

- 3. This compound [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Spectroscopic Blueprint of 2,4-Dinitrobenzonitrile: A Guide for Analytical and Synthetic Chemists

Introduction: Defining the Molecular Identity

In the landscape of synthetic chemistry and drug development, the precise characterization of molecular entities is paramount. 2,4-Dinitrobenzonitrile (C₇H₃N₃O₄, CAS No: 4110-33-2) is a key aromatic intermediate, valued for its reactive nature stemming from the strong electron-withdrawing properties of its dual nitro groups and nitrile functionality.[1] Its utility in nucleophilic aromatic substitution reactions makes it a versatile building block for more complex molecules.[1] However, its reactivity and potential isomerism necessitate unambiguous structural confirmation, a task for which a multi-technique spectroscopic approach is indispensable.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the molecular structure of this compound. The methodologies and interpretations presented herein are grounded in established analytical principles, designed to serve as a reliable reference for researchers engaged in quality control, reaction monitoring, and structural elucidation.

A Note on Safety: this compound is a flammable solid and is harmful if swallowed, inhaled, or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times, and all handling should occur in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed structural map of an organic molecule by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C. The powerful electron-withdrawing nature of the two nitro groups and the nitrile group in this compound results in a highly deshielded aromatic system, causing its proton and carbon signals to appear significantly downfield.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data, assuming a standard deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆, are summarized below. The numbering convention used for assignment is shown in the accompanying diagram.

Diagram 1: Atom Numbering for NMR Assignment

A diagram illustrating the chemical structure of this compound with numbered positions for NMR correlation.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Atom Label | Predicted ¹H Shift (ppm) | Predicted Multiplicity & Coupling (J) | Predicted ¹³C Shift (ppm) |

| C1 | - | - | ~118 |

| C2 | - | - | ~151 |

| C3 | ~9.1 | d, J ≈ 2.0 Hz | ~123 |

| C4 | - | - | ~152 |

| C5 | ~8.8 | dd, J ≈ 8.7, 2.0 Hz | ~131 |

| C6 | ~8.2 | d, J ≈ 8.7 Hz | ~136 |

| C≡N | - | - | ~115 |

Note: These are estimated values. Actual experimental values may vary based on solvent and concentration.

Interpretation and Rationale

-

¹H NMR: The aromatic region is expected to show three distinct signals. The proton at the C3 position (H3) is positioned between two nitro groups and appears as the most downfield signal, likely a doublet due to small meta-coupling to H5. The H5 proton will be a doublet of doublets, split by its ortho neighbor H6 and its meta neighbor H3. The H6 proton will appear as a doublet, split only by its ortho neighbor H5. The significant downfield shifts (δ > 8.0 ppm) are a direct consequence of the cumulative deshielding effect of the three electron-withdrawing groups.[7]

-

¹³C NMR: Seven distinct carbon signals are expected. The nitrile carbon (C≡N) will appear around 115 ppm. The quaternary carbons bonded to the nitro groups (C2, C4) will be the most deshielded aromatic carbons due to strong inductive and resonance effects.[6][8] The carbon bearing the nitrile group (C1) will also be significantly shifted. The protonated carbons (C3, C5, C6) will appear at relatively lower field strengths compared to benzene, consistent with the overall electron-deficient nature of the ring.

Protocol: Acquiring High-Resolution NMR Spectra

A self-validating protocol ensures data integrity and reproducibility.

Diagram 2: NMR Acquisition Workflow

A flowchart detailing the steps for acquiring high-quality NMR data for a solid sample.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean vial. Add approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for nitroaromatics due to its high solubilizing power). Ensure complete dissolution, using gentle vortexing if necessary. Filter the solution through a pipette with a cotton or glass wool plug into a high-quality 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent. Perform automated or manual tuning and shimming procedures to optimize magnetic field homogeneity.[9]

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good spectrum, especially for the quaternary carbons.

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier Transform. Apply phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and 39.5 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is dominated by strong, characteristic absorptions from the nitrile (-C≡N) and nitro (-NO₂) groups.

Characteristic IR Absorption Data

The principal vibrational frequencies for this compound are highly predictable based on well-established correlation tables.[10]

Diagram 3: IR Analysis Workflow

A simplified workflow for obtaining and interpreting an FTIR spectrum.

Table 2: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3100-3000 | Aromatic C-H | Stretching | Medium-Weak |

| ~2230 | Nitrile (-C≡N) | Stretching | Medium-Strong, Sharp |

| ~1600, ~1470 | Aromatic C=C | Ring Stretching | Medium |

| ~1530 | Nitro (Ar-NO₂) | Asymmetric Stretching | Strong |

| ~1350 | Nitro (Ar-NO₂) | Symmetric Stretching | Strong |

| ~900-680 | Aromatic C-H | Out-of-plane Bending | Strong |

Interpretation and Rationale

The IR spectrum provides a distinct fingerprint for this molecule.

-

Nitrile Stretch: A sharp, moderately intense peak around 2230 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) group. Its position is characteristic of an aromatic nitrile.

-

Nitro Stretches: Two very strong and characteristic peaks will be present for the nitro groups. The asymmetric stretch appears at a higher frequency (~1530 cm⁻¹) and the symmetric stretch at a lower frequency (~1350 cm⁻¹). The intensity of these bands is a hallmark of nitroaromatic compounds.

-

Aromatic Vibrations: Weaker absorptions above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds. C=C ring stretching vibrations are visible in the 1600-1450 cm⁻¹ region. Strong bands in the fingerprint region (below 1000 cm⁻¹) arise from C-H out-of-plane bending and can be indicative of the substitution pattern.

Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

ATR is a modern, convenient method for analyzing solid samples without extensive preparation.

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the major peaks of interest.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. By ionizing the molecule and separating the resulting charged particles by their mass-to-charge (m/z) ratio, MS serves as the ultimate confirmation of molecular formula.

Mass Spectral Data

The monoisotopic mass of this compound is 193.012 Da.[2] In a typical Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 193.

Table 3: Key Mass Spectral Data for this compound (from NIST Database)

| m/z Value | Proposed Identity | Significance |

| 193 | [C₇H₃N₃O₄]⁺ | Molecular Ion (M⁺) |

| 163 | [M - NO]⁺ | Loss of Nitric Oxide |

| 147 | [M - NO₂]⁺ | Loss of Nitro Group |

| 117 | [M - NO₂ - NO]⁺ | Subsequent loss from m/z 147 |

| 99 | [C₆H₃N]⁺ | Loss of two NO₂ groups |

| 75 | [C₅H₃N]⁺ | Benzene ring fragmentation |

| 74 | [C₅H₂N]⁺ | Further fragmentation |

| 50 | [C₄H₂]⁺ | Aromatic fragment |

Source: Data inferred from PubChem/NIST records.[2]

Fragmentation Analysis

The fragmentation of nitroaromatic compounds is well-characterized. The molecular ion is often visible, and its fragmentation is driven by the loss of the nitro groups.

Diagram 4: Proposed MS Fragmentation Pathway

A diagram showing the major fragmentation steps for this compound upon electron ionization.

-

Initial Fragmentation: The primary fragmentation pathway involves the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a fragment at m/z 147.

-

Secondary Losses: This fragment can then lose nitric oxide (NO) via rearrangement to give an ion at m/z 117.

-

Ring Fragmentation: Further fragmentation involves the loss of the second nitro group and subsequent cleavage of the benzonitrile ring structure, leading to characteristic aromatic fragments at m/z 99, 75, and 50.[11] The presence of these smaller fragments is typical for substituted benzene derivatives.

Protocol: Acquiring a GC-MS Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a standard non-polar column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound, for example, starting at 100°C and ramping to 280°C at 10°C/min.

-

MS Method: The mass spectrometer, coupled to the GC, will be operated in Electron Ionization (EI) mode at a standard energy of 70 eV. The scan range should be set to cover the expected mass range, for example, m/z 40-250.

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound. The mass spectrum corresponding to this peak can then be extracted and analyzed. The spectrum should be compared against a reference library (like NIST) for confirmation.

Conclusion